molecular formula C17H20N6O3S B11248099 2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11248099
M. Wt: 388.4 g/mol
InChI Key: WDQLKSQQJQBPEK-UHFFFAOYSA-N
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Description

2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, a triazolotriazine core, and a methoxyphenylacetamide moiety

Preparation Methods

The synthesis of 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolotriazine core through cyclization reactions, followed by the introduction of the tert-butyl group and the methoxyphenylacetamide moiety. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles are commonly used. Reaction conditions include controlled temperatures, specific solvents, and catalysts to facilitate these transformations.

    Major Products:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

When compared to other similar compounds, 2-({6-TERT-BUTYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE stands out due to its unique structural features and potential applications. Similar compounds include other triazolotriazine derivatives, which may share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of a tert-butyl group, a triazolotriazine core, and a methoxyphenylacetamide moiety, which confer distinct chemical and biological properties.

References

Properties

Molecular Formula

C17H20N6O3S

Molecular Weight

388.4 g/mol

IUPAC Name

2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H20N6O3S/c1-17(2,3)13-14(25)19-15-20-21-16(23(15)22-13)27-9-12(24)18-10-7-5-6-8-11(10)26-4/h5-8H,9H2,1-4H3,(H,18,24)(H,19,20,25)

InChI Key

WDQLKSQQJQBPEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)NC1=O

Origin of Product

United States

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